An In-depth Technical Guide to the Core Chemical Properties and Structure of 4-Pyrimidinethiol
An In-depth Technical Guide to the Core Chemical Properties and Structure of 4-Pyrimidinethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of the 4-pyrimidinethiol core. Due to the limited availability of experimental data for the unsubstituted 4-pyrimidinethiol, this document focuses on the core pyrimidinethiol moiety, drawing upon data from its various derivatives to illustrate its behavior and potential applications in research and drug development.
Chemical Structure and Tautomerism
The 4-pyrimidinethiol core is a heterocyclic aromatic compound. A critical aspect of its structure is the existence of a tautomeric equilibrium between the thiol form (pyrimidine-4-thiol) and the thione form (pyrimidin-4(3H)-thione).[1][2] Computational and experimental studies on analogous systems, such as 2-pyridinethiol/2-pyridinethione, suggest that the thione form is generally the more stable tautomer, particularly in solution.[2] This equilibrium is crucial as the predominant tautomer dictates the molecule's reactivity, hydrogen bonding capabilities, and overall pharmacological profile.
The thiol form possesses an aromatic pyrimidine ring with an exocyclic thiol group, while the thione form has a non-aromatic dihydropyrimidine ring with a C=S double bond. The stability of the thione tautomer is often attributed to the greater strength of the C=O and C=S double bonds compared to C=N and C-O/C-S single bonds, as well as favorable amide-like resonance stabilization.[1]
Caption: Tautomeric equilibrium between the thiol and thione forms of the 4-pyrimidinethiol core.
Physicochemical Properties
Table 1: General Physicochemical Properties of 4-Pyrimidinethiol Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4,6-Diamino-2-pyrimidinethiol | 1004-39-3 | C₄H₆N₄S | 142.18 |
| 4-(4-Fluorophenyl)-2-pyrimidinethiol | 155957-43-0 | C₁₀H₇FN₂S | 206.24 |
| 4-(2-Chlorophenyl)pyrimidine-2-thiol | 80590-69-8 | C₁₀H₇ClN₂S | 222.70 |
Table 2: Thermal Properties of 4-Pyrimidinethiol Derivatives
| Compound Name | Melting Point (°C) | Boiling Point (°C) |
| 4,6-Diamino-2-pyrimidinethiol | >280 | Not Available |
| 4-(4-Fluorophenyl)-2-pyrimidinethiol | 214-222 | Not Available |
| 4-(4-Chlorophenyl)pyrimidine-2-thiol | 210 | Not Available |
Spectroscopic Properties
The spectroscopic characteristics of the 4-pyrimidinethiol core are influenced by its tautomeric state. The following provides an overview of expected and reported spectral data based on derivatives.
3.1. Infrared (IR) Spectroscopy
In the thione form, a strong absorption band corresponding to the C=S stretching vibration is expected in the region of 1100-1250 cm⁻¹. The N-H stretching of the pyrimidinone ring would appear as a broad band around 3100-3300 cm⁻¹. For the thiol tautomer, a weak S-H stretching absorption would be observed around 2550-2600 cm⁻¹. For instance, in the IR spectrum of 4-(2-chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol, a band at 2627 cm⁻¹ is attributed to the S-H stretch.[3]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the proton on the nitrogen in the thione form would appear as a broad singlet, typically downfield. The chemical shifts of the pyrimidine ring protons would be indicative of the electronic environment and the predominant tautomeric form. In ¹³C NMR, the carbon of the C=S group in the thione form would resonate in the range of 180-200 ppm. For example, the ¹³C NMR spectrum of 4-(2-chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol shows a signal at 182.4 ppm, which is characteristic of the thione carbon.[3]
Reactivity and Synthesis
The dual reactivity of the 4-pyrimidinethiol core, stemming from its tautomerism, allows for various synthetic transformations. The thiol group (in the thiol form) is nucleophilic and can undergo S-alkylation, S-acylation, and oxidation to disulfides. The nitrogen atoms in the pyrimidine ring can act as nucleophiles or bases.
A common synthetic route to substituted pyrimidinethiols involves the condensation of a β-dicarbonyl compound or its synthetic equivalent with thiourea in the presence of a base.[3]
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of substituted pyrimidinethiols.
5.1. General Synthesis of 4,6-Disubstituted-2-pyrimidinethiols
This protocol is adapted from the synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol.[3]
Workflow Diagram:
Caption: General workflow for the synthesis of 4,6-disubstituted-2-pyrimidinethiols.
Procedure:
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A solution of the appropriate substituted chalcone (0.01 mol) in methanol (50 mL) is prepared.
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To this solution, potassium hydroxide (0.01 mol) and a 0.25 M solution of thiourea in methanol (40 mL) are added.
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The reaction mixture is refluxed for 3-4 hours.
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After reflux, the mixture is cooled to room temperature.
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The cooled solution is then acidified with a few drops of 0.5 M hydrochloric acid.
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The resulting precipitate of the 4,6-disubstituted-2-pyrimidinethiol is collected by filtration, dried, and can be further purified by recrystallization from methanol.[3]
Applications in Drug Development
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and pyrimidinethiol derivatives are no exception.[4][5] They serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. The ability to functionalize the thiol group and the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity.
Signaling Pathway Diagram (Hypothetical):
Caption: Hypothetical signaling pathway inhibited by a pyrimidinethiol-based drug.
Pyrimidine derivatives have been investigated for a variety of therapeutic applications, including:
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Anticancer Agents: The pyrimidine core is found in numerous anticancer drugs that target various cellular pathways, including kinase signaling and nucleotide metabolism.[4][6]
-
Antimicrobial Agents: Pyrimidinethiol derivatives have shown promising activity against a range of bacteria and fungi.[3][7]
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Antiviral Agents: As bioisosteres of natural nucleobases, pyrimidine analogues can interfere with viral replication.
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Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.
The versatility of the 4-pyrimidinethiol core makes it a valuable scaffold for the development of novel therapeutic agents.
Conclusion
The 4-pyrimidinethiol core represents a fundamentally important heterocyclic system with a rich chemistry, largely defined by its thione-thiol tautomerism. While data on the unsubstituted parent compound is scarce, its derivatives have been extensively studied, revealing a versatile scaffold for the synthesis of compounds with significant biological activity. A thorough understanding of its structural properties, reactivity, and the subtle interplay of its tautomeric forms is essential for harnessing its full potential in medicinal chemistry and drug discovery. This guide provides a foundational understanding for researchers and scientists working with this important class of compounds.
References
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activating the Antibacterial Effect of 4,6-Diamino-2-pyrimidinethiol-Modified Gold Nanoparticles by Reducing their Sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
